Metastron (TN)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de strontium Sr-89 est un agent radiopharmaceutique principalement utilisé pour soulager la douleur osseuse chez les patients atteints de métastases osseuses douloureuses. Ce composé, initialement approuvé par la FDA en 1993, est particulièrement efficace dans les cas de cancer de la prostate métastatique résistant à la castration . Le chlorure de strontium Sr-89 imite le calcium et est préférentiellement absorbé par les tissus osseux, en particulier dans les zones à fort renouvellement osseux, telles que les lésions cancéreuses .

Méthodes De Préparation

Le chlorure de strontium Sr-89 est produit en utilisant la réaction nucléaire de l'yttrium-89 (89Y) avec des neutrons, ce qui entraîne la formation de strontium-89 (89Sr). La réaction peut être représentée comme suit :

89Y(n,p)89Sr

La cible d'yttria irradiée subit un traitement chimique pour extraire et purifier le strontium-89. Cela implique un processus d'extraction en deux étapes avec 0,1M DtBuCH18C6/1-Octanol, suivi d'un lavage et d'une extraction inversée pour produire une fraction pure de strontium-89 .

Analyse Des Réactions Chimiques

Le chlorure de strontium Sr-89 subit plusieurs types de réactions chimiques :

Oxydation et réduction : Le chlorure de strontium Sr-89 peut participer à des réactions redox, bien que des exemples spécifiques soient moins courants.

Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:Substitution : SrCl2+2HF→SrF2+2HCl

Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:Précipitation : SrCl2+H2SO4→SrSO4+2HCl

Ces réactions se produisent généralement dans des conditions de laboratoire standard .

4. Applications de la recherche scientifique

Le chlorure de strontium Sr-89 a une large gamme d'applications dans la recherche scientifique :

Médecine : Il est utilisé comme traitement palliatif pour la douleur osseuse chez les patients atteints de cancer osseux métastatique.

Radiopharmaceutiques : Le chlorure de strontium Sr-89 est utilisé dans la production de radiopharmaceutiques à des fins diagnostiques et thérapeutiques.

Traitement du cancer : Le composé est particulièrement efficace pour traiter les métastases osseuses chez les patients atteints de cancer de la prostate et du sein.

5. Mécanisme d'action

Le chlorure de strontium Sr-89 imite le calcium en raison de ses propriétés chimiques similaires, ce qui lui permet d'être absorbé par les os, en particulier dans les zones à renouvellement accru, telles que les lésions cancéreuses. Une fois dans l'os, le strontium-89 émet un rayonnement bêta, qui a une faible portée de pénétration. Ce rayonnement aide à réduire la douleur en ciblant et en détruisant les cellules cancéreuses dans l'os .

Applications De Recherche Scientifique

Pain Relief in Bone Metastases

Metastron is FDA-approved for the relief of bone pain in patients with painful skeletal metastases. It has been shown to provide significant pain relief in patients with advanced prostate cancer and other malignancies. A study involving 28 patients indicated that 29% experienced moderate to dramatic improvement in pain levels within 12 weeks post-treatment .

Key Findings:

- Efficacy : Pain relief duration averages between 4 to 12 months, with the possibility of repeat treatments every three months .

- Hematological Effects : While effective for pain management, Metastron can cause moderate to severe bone marrow toxicity, particularly affecting platelet counts .

Therapeutic Potential

Recent studies suggest that Metastron may not only alleviate pain but also exert therapeutic effects on tumor progression. Evidence indicates reductions in serum tumor markers such as prostate-specific antigen (PSA) in prostate cancer patients treated with Metastron .

Case Studies:

- Trans-Canada Study : In a randomized trial involving 126 patients with hormone-refractory prostate cancer, those receiving Metastron demonstrated a significant reduction in new painful sites compared to the placebo group (59% vs. 34%) and required less additional therapy .

- UK Metastron Investigators' Group Study : This study showed that patients treated with Metastron had fewer new painful sites and lower analgesic requirements than those receiving external beam radiation alone .

Data Table: Summary of Clinical Findings

| Study Name | Patient Population | Pain Relief (%) | New Pain Sites (%) | Additional Therapy Needed (%) |

|---|---|---|---|---|

| University of Minnesota Study | 28 (various cancers) | 29% moderate/dramatic improvement | N/A | 32% |

| Trans-Canada Study | 126 (hormone-refractory PCa) | Significant reduction | 59% vs. 34% | Less than placebo |

| UK Investigators' Group Study | 305 (painful prostatic mets) | Fewer new sites | N/A | Less than radiation |

Safety and Side Effects

While Metastron is effective for palliation, its use is accompanied by risks of hematological toxicity. Monitoring blood counts is essential due to potential reductions in white blood cells and platelets following treatment. The median survival time reported among treated patients was approximately 23 weeks .

Mécanisme D'action

Strontium chloride Sr-89 mimics calcium due to its similar chemical properties, allowing it to be absorbed by bones, particularly in areas with increased turnover, such as cancerous lesions. Once in the bone, strontium-89 emits beta radiation, which has a short range of penetration. This radiation helps to reduce pain by targeting and destroying cancerous cells in the bone .

Comparaison Avec Des Composés Similaires

Le chlorure de strontium Sr-89 est unique en son genre par sa capacité à cibler les tissus osseux et à émettre un rayonnement bêta à des fins thérapeutiques. Des composés similaires comprennent :

Strontium-90 : Un autre isotope radioactif du strontium, mais avec des applications et des propriétés différentes.

Chlorure de calcium : Partage des propriétés chimiques similaires mais n'a pas les applications radiopharmaceutiques du chlorure de strontium Sr-89.

Chlorure de baryum : Similaire en termes de comportement chimique mais plus toxique et non utilisé à des fins radiopharmaceutiques.

Le chlorure de strontium Sr-89 se distingue par son application spécifique dans le traitement des métastases osseuses et sa capacité à fournir une radiothérapie ciblée.

Activité Biologique

Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.

Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.

Biodistribution Studies

Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.

Key Findings from Animal Studies

- Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .

- Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .

| Time Post-Injection | Femur-to-Spleen Ratio | Observations |

|---|---|---|

| 1 hour | 1.9 | Initial uptake observed |

| 6 hours | - | Peak activity in lungs and abdominal cavity |

| 3 days | 24 | High retention in bones |

Clinical Efficacy

Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.

Case Study Overview

In a clinical trial involving 18 patients:

- Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.

- Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .

| Characteristic | Response (n=13) | No Response (n=5) | P-value |

|---|---|---|---|

| Age (Median, range) | 76 (60–86) | 73 (63–79) | 0.522 |

| PSA (Median, range) | 25.448 (1.822–1130.300) | 795.710 (1.764–2017.400) | 0.888 |

| ALP (Median, range) | 912 (248–2204) | 1034 (373–2944) | 0.255 |

Safety Profile

Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:

- Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .

- Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.

Propriétés

Key on ui mechanism of action |

Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones. |

|---|---|

Numéro CAS |

38270-90-5 |

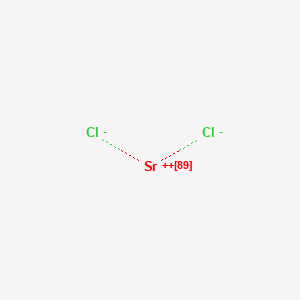

Formule moléculaire |

Cl2Sr |

Poids moléculaire |

159.81 g/mol |

Nom IUPAC |

strontium-89(2+);dichloride |

InChI |

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1 |

Clé InChI |

AHBGXTDRMVNFER-FCHARDOESA-L |

SMILES |

[Cl-].[Cl-].[Sr+2] |

SMILES isomérique |

[Cl-].[Cl-].[89Sr+2] |

SMILES canonique |

[Cl-].[Cl-].[Sr+2] |

Point d'ébullition |

100ºC |

melting_point |

0ºC |

Solubilité |

10.9-22.6 mg/ml |

Synonymes |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.